molecular formula C16H24N2O2 B4768407 4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide

4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide

Cat. No. B4768407
M. Wt: 276.37 g/mol
InChI Key: TYARSACBYJDZDD-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide, also known as EPEB, is a chemical compound that has been extensively studied for its potential therapeutic applications. EPEB is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes, including learning and memory, addiction, anxiety, and depression.

Mechanism of Action

4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of mGluR5 by glutamate leads to the activation of various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK) pathways, which are involved in synaptic plasticity and neuronal survival. 4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide enhances the activity of mGluR5 by binding to a site on the receptor that is distinct from the glutamate binding site, leading to an increase in the affinity and efficacy of glutamate binding.
Biochemical and physiological effects:
4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models of learning and memory. 4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide has also been shown to reduce anxiety and depression-like behaviors in animal models of these disorders. 4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction. 4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.

Advantages and Limitations for Lab Experiments

4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide has several advantages for lab experiments, including its selective modulation of mGluR5, its favorable pharmacokinetic profile, and its well-established synthesis method. However, 4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide. One direction is to further explore the therapeutic potential of 4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to investigate the molecular mechanisms underlying the effects of 4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide on synaptic plasticity and neuronal survival. Additionally, the development of more selective and potent modulators of mGluR5, including 4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide analogs, may lead to the discovery of new therapeutic agents for these disorders.

Scientific Research Applications

4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The selective modulation of mGluR5 by 4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide has been shown to enhance synaptic plasticity, improve cognitive function, and reduce anxiety and depression-like behaviors in animal models. 4-ethoxy-N-(1-ethyl-4-piperidinyl)benzamide has also been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction.

properties

IUPAC Name

4-ethoxy-N-(1-ethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-18-11-9-14(10-12-18)17-16(19)13-5-7-15(8-6-13)20-4-2/h5-8,14H,3-4,9-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYARSACBYJDZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(1-ethylpiperidin-4-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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